3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClN3O3S2 and its molecular weight is 387.9. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy in Cancer Treatment:
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited useful properties as photosensitizers in photodynamic therapy, a method used for treating cancer. Their high singlet oxygen quantum yield and good fluorescence properties are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity:
- Gupta and Halve (2015) reported on the synthesis of novel azetidin-2-ones, including compounds similar to 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide, and evaluated their antifungal activities. These compounds showed potent activity against certain fungi like Aspergillus niger and Aspergillus flavus, indicating their potential use in antifungal applications (Gupta & Halve, 2015).
Anticonvulsant Agents:
- Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Some of these compounds showed significant anticonvulsant activity, offering protection against convulsions induced by picrotoxin (Farag et al., 2012).
Antimicrobial Activity:
- Krátký et al. (2012) designed and synthesized novel sulfonamides, evaluating their antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus. Some of these compounds showed promising efficacy, indicating their potential in antimicrobial therapies (Krátký et al., 2012).
Inhibitors of Kynurenine 3-Hydroxylase:
- Röver et al. (1997) discussed the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of the enzyme, which is significant in exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
Thiazole-containing compounds are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, interference with protein synthesis, and disruption of cell membrane integrity . The presence of the imidazole moiety can also contribute to the compound’s biological activity, as it can form hydrogen bonds and participate in π-stacking interactions, enhancing the compound’s binding affinity to its targets .
Biochemical Pathways
Thiazole and imidazole-containing compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
For instance, the imidazole ring’s solubility in water and other polar solvents may enhance the compound’s bioavailability .
Result of Action
Thiazole and imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-22-14-3-2-12(10-13(14)16)24(20,21)18-11-4-7-19(8-5-11)15-17-6-9-23-15/h2-3,6,9-11,18H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVNEZXCQTVKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.